![molecular formula C18H16N2O3S B2705028 (Z)-methyl 2-(2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-79-1](/img/structure/B2705028.png)

(Z)-methyl 2-(2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

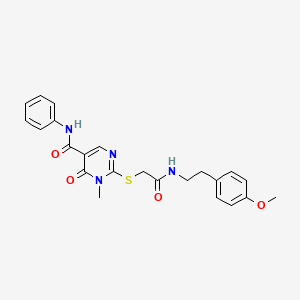

Benzo[d]thiazole derivatives are important in the field of medicinal chemistry due to their wide range of biological activities . They are known to form corresponding imines when reacted with 3-formylchromones .

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives often involves reactions with 2-aminobenzothiazoles . For instance, 3-formylchromones and 2-aminobenzothiazoles can form corresponding imines in the presence of 2-propanol as the solvent .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives can vary based on the substituents attached to the benzo[d]thiazole core. For instance, the compound MHY2081, a benzo[d]thiazole derivative, was found to have a strong affinity with tyrosinase, forming three hydrogen bonds and a hydrophobic interaction with residues of tyrosinase .

Chemical Reactions Analysis

Benzo[d]thiazole derivatives can undergo various chemical reactions depending on the conditions. For example, in the presence of 2-propanol as the solvent, 3-formylchromones and 2-aminobenzothiazoles formed corresponding imines .

Aplicaciones Científicas De Investigación

Tyrosinase Inhibition for Skin Pigmentation Disorders

- Application : The compound has been investigated as a novel tyrosinase inhibitor . Specifically, a derivative called MHY2081 demonstrated potent inhibitory effects on tyrosinase without causing cytotoxicity in B16F10 melanoma cells . This suggests its potential use in cosmetics and treatments for pigmentation disorders.

- Mechanism : MHY2081 likely competes with tyrosinase by forming three hydrogen bonds and a hydrophobic interaction with tyrosinase residues. It outperformed kojic acid, a well-known tyrosinase inhibitor, in terms of affinity and selectivity .

Anti-Mycobacterial Properties

- Application : The compound’s structural features, such as the benzo[d]thiazol-2-ylamino moiety, make it an interesting candidate for anti-mycobacterial research. Further studies are needed to explore its potential in combating mycobacterial infections .

Organic Materials and Self-Assembly

- Application : The compound’s 2H-benzo[d]1,2,3-triazole moiety makes it an excellent candidate for self-assembly and donor-acceptor structures. Researchers may explore its use in designing organic materials with specific properties .

These applications highlight the versatility and potential of (Z)-methyl 2-(2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate in diverse scientific contexts. Researchers continue to investigate its properties and applications, and further studies will undoubtedly reveal additional unique uses for this compound. 🌟

Mecanismo De Acción

Propiedades

IUPAC Name |

methyl 2-[2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-23-17(22)12-20-14-9-5-6-10-15(14)24-18(20)19-16(21)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPOUUMAFBXMDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2704945.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2704949.png)

![N-{[5-(thiophen-3-yl)furan-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2704950.png)

![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2704953.png)

![(1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride](/img/structure/B2704954.png)

![N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![(2E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide](/img/structure/B2704962.png)

![4-acetyl-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2704964.png)

![4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid](/img/structure/B2704965.png)